molecular formula C22H26ClN3O B140659 Indoramin hydrochloride CAS No. 38821-52-2

Indoramin hydrochloride

Cat. No.: B140659
CAS No.: 38821-52-2
M. Wt: 383.9 g/mol
InChI Key: AFJSFHAKSSWOKG-UHFFFAOYSA-N
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Description

Indoramin hydrochloride is a piperidine antiadrenergic agent primarily used as an alpha-1 selective adrenoceptor antagonist. It is known for its ability to manage hypertension and benign prostatic hyperplasia by relaxing blood vessel walls and the muscles around the bladder and prostate .

Mechanism of Action

Target of Action

Indoramin hydrochloride primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle .

Mode of Action

This compound acts as an antagonist at the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits the action of catecholamines, such as adrenaline and noradrenaline, which are responsible for vasoconstriction . This results in vasodilation , leading to a decrease in blood pressure . Additionally, Indoramin has a direct myocardial depression action, which means it can reduce the force of heart contractions .

Biochemical Pathways

The biochemical pathways affected by this compound include the Neuroactive ligand-receptor interaction , Adrenergic signaling in cardiomyocytes , and Vascular smooth muscle contraction pathways . By blocking the Alpha-1A adrenergic receptor, Indoramin interferes with these pathways, leading to a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia .

Pharmacokinetics

Following oral administration, Indoramin is well absorbed and extensively metabolized . Peak plasma levels of the drug and its metabolites occur 1-2 hours after dosing . The clearance of Indoramin, determined after intravenous administration, is of the same order as liver blood flow . In the isolated perfused rat liver, the extraction ratio is 0.98 .

Result of Action

The molecular and cellular effects of Indoramin’s action result in a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia . By blocking the Alpha-1A adrenergic receptor, Indoramin causes vasodilation, reducing the force of heart contractions, and ultimately lowering blood pressure .

Preparation Methods

Indoramin hydrochloride is commonly synthesized from tryptophol. The synthetic route involves the alkylation of 4-benzamidopyridine with a bromoethyl compound derived from tryptophol, resulting in a quaternary pyridinium salt. This intermediate is then hydrogenated using a Raney nickel catalyst to produce indoramin . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and efficacy.

Chemical Reactions Analysis

Indoramin hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Indoramin hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Indoramin hydrochloride is unique due to its specific action on alpha-1 adrenoceptors without causing reflex tachycardia. Similar compounds include:

This compound stands out for its direct myocardial depression action and its ability to manage blood pressure without significant reflex tachycardia .

Properties

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSFHAKSSWOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046504
Record name Indoramin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38821-52-2
Record name Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38821-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoramin hydrochloride [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoramin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDORAMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Indoramin hydrochloride?

A1: this compound functions as a competitive α1-adrenoceptor antagonist. [, , , ] This means it binds to α1-adrenoceptors, primarily those found in vascular smooth muscle, and prevents the binding of endogenous agonists like norepinephrine. This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , , ]

Q2: How does this compound impact renal function in hypertensive individuals?

A2: Studies show that short-term treatment with this compound can lead to a significant increase in glomerular filtration rate and effective renal plasma flow, accompanied by a decrease in renal vascular resistance. [] This suggests that the drug may improve renal hemodynamics in hypertensive patients.

Q3: Does this compound demonstrate any anti-arrhythmic properties?

A3: Yes, this compound has shown efficacy in reversing severe myocardial conduction disorders and ventricular fibrillation induced by hypothermia in experimental settings. [] It also exhibits protective effects against electrically-induced ventricular fibrillation. [] These anti-arrhythmic properties are thought to stem from its α-adrenoceptor blocking and membrane stabilizing actions. []

Q4: Are there any notable effects of this compound on peripheral blood flow?

A4: this compound has been observed to induce an increase in skin blood flow, particularly to the extremities. [] This effect is likely due to its α-adrenoceptor blocking action on receptors controlling blood flow in these areas. []

Q5: Does this compound interact with other receptor systems besides α-adrenoceptors?

A5: While primarily an α1-adrenoceptor antagonist, this compound exhibits some affinity for other receptors. For instance, it demonstrates potent antihistamine action, satisfying the criteria for competitive antagonism. [] It also antagonizes 5-hydroxytryptamine (serotonin) on the rat isolated fundus and ileum. [] Notably, it lacks significant β-adrenoceptor blocking or anticholinergic activity. []

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